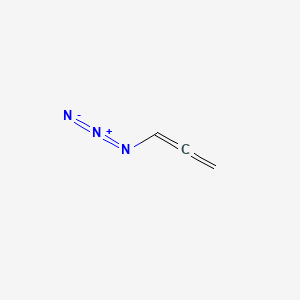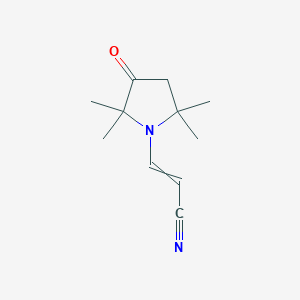
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrile group attached to a propenyl chain, which is further connected to a pyrrolidinyl ring with four methyl groups and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)propenal with a suitable nitrile source. The reaction conditions often include the use of a base to facilitate the formation of the nitrile group and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- exerts its effects involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidinyl ring can engage in various interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (E)-: The (E)-isomer of the compound, differing in the spatial arrangement of the propenyl chain.
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-: A similar compound without the (Z)-configuration.
Uniqueness
The (Z)-configuration of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)- imparts unique properties, such as specific reactivity and interaction profiles, distinguishing it from its (E)-isomer and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
89422-23-1 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-(2,2,5,5-tetramethyl-3-oxopyrrolidin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H16N2O/c1-10(2)8-9(14)11(3,4)13(10)7-5-6-12/h5,7H,8H2,1-4H3 |
InChI-Schlüssel |
SPGZCJKCXFAUOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(N1C=CC#N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


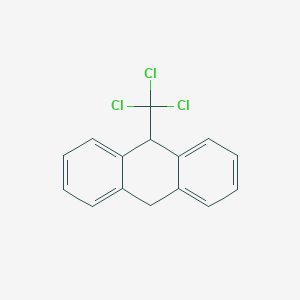
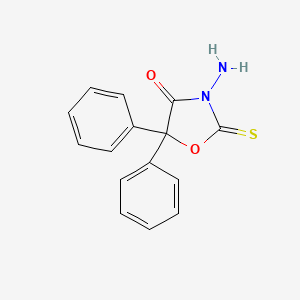

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
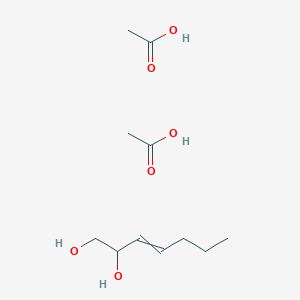
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
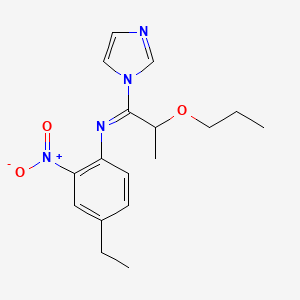



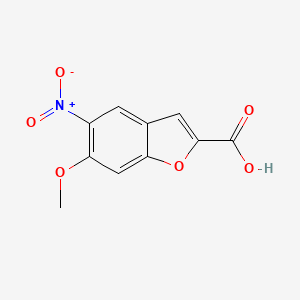
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

